molecular formula C17H12F2N4O2 B2675757 5-(3-fluoro-4-methylphenyl)-1-(3-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1172935-29-3

5-(3-fluoro-4-methylphenyl)-1-(3-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2675757
CAS No.: 1172935-29-3
M. Wt: 342.306
InChI Key: LGLUQPKCOQJLJC-UHFFFAOYSA-N
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Description

The compound 5-(3-fluoro-4-methylphenyl)-1-(3-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a heterocyclic molecule featuring a fused pyrrolo-triazole-dione core with fluorinated aryl substituents. Its structure combines a 1,2,3-triazole ring fused to a pyrrolidine-dione system, which is further substituted with electron-withdrawing fluorine atoms and a methyl group. Such structural motifs are associated with enhanced metabolic stability and bioavailability in medicinal chemistry contexts .

Properties

IUPAC Name

5-(3-fluoro-4-methylphenyl)-3-(3-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N4O2/c1-9-5-6-11(8-13(9)19)22-16(24)14-15(17(22)25)23(21-20-14)12-4-2-3-10(18)7-12/h2-8,14-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLUQPKCOQJLJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)C4=CC(=CC=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(3-fluoro-4-methylphenyl)-1-(3-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the fluorinated phenyl precursors, followed by cyclization reactions to form the pyrrolo[3,4-d][1,2,3]triazole core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The fluorinated phenyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .

Scientific Research Applications

5-(3-fluoro-4-methylphenyl)-1-(3-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl groups and the pyrrolo[3,4-d][1,2,3]triazole core play a crucial role in binding to these targets, influencing biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Table 1: Comparison of Core Structures and Activities

Compound Class Core Structure Key Substituents IC50 (HepG2) Biological Activity Reference ID
Target Compound Pyrrolo-triazole-dione 3-Fluoro-4-methylphenyl, 3-fluorophenyl N/A* Hypothesized anticancer
Pyrrolo-pyrimidine-triazole Pyrrolo[2,3-d]pyrimidine + triazole Varied aryl groups 2.03 μM Apoptosis induction, G2/M arrest
Chromene-triazole Chromene + 1,2,3-triazole Fluorophenyl 1.02–74.28 μM Broad-spectrum anticancer
Dihydropyrrolo-triazole diones Pyrrolo-triazole-dione Oxadiazolyl groups N/A Anti-protozoal

Role of Substituents

  • Fluorine Atoms : The 3-fluorophenyl and 3-fluoro-4-methylphenyl groups in the target compound likely enhance lipophilicity and receptor binding, as seen in chromene-triazole derivatives where fluorine improves activity by 10–100-fold .
  • Methyl Group : The 4-methyl substituent may reduce metabolic degradation, a feature observed in pyrazolo[3,4-c]pyrimidine analogs (), where alkyl groups prolong half-life .
  • Triazole vs. Other Azoles : Replacement of 1,2,3-triazole with 1,2,4-triazole in chromene derivatives reduces activity (IC50 increases to 32.4–596.6 μM), underscoring the critical role of the 1,2,3-triazole in the target compound .

Biological Activity

The compound 5-(3-fluoro-4-methylphenyl)-1-(3-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by a pyrrolo-triazole core with fluorinated phenyl substituents. Its molecular formula is C25H18F2N4O2C_{25}H_{18}F_2N_4O_2 and it has a molecular weight of 460.44 g/mol.

Research indicates that this compound exhibits significant activity against various biological targets. Notably, it has been identified as an inhibitor of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair processes. By inhibiting PARP activity, the compound may enhance the efficacy of chemotherapeutic agents in cancer treatment.

Antitumor Activity

In preclinical studies, the compound demonstrated potent antitumor effects in various cancer cell lines. For instance:

  • Cell Lines Tested : MX-1 (BRCA1 mutant) and Capan-1 (BRCA2 mutant).
  • EC50 Values : The compound showed an EC50 of 0.3 nM against MX-1 cells and 5 nM against Capan-1 cells .

Data Table: Biological Activity Summary

Biological Activity Target Effect EC50 (nM)
PARP InhibitionPARP1/2Inhibition of enzyme activity1.2 (PARP1), 0.87 (PARP2)
Antitumor ActivityMX-1 Cell LineInhibits cell proliferation0.3
Antitumor ActivityCapan-1 Cell LineInhibits cell proliferation5

Case Study 1: Efficacy in BRCA Mutant Models

In a study involving xenograft models of breast cancer with BRCA mutations, the compound was administered orally and resulted in significant tumor regression. The study highlighted its potential as a single-agent therapy or in combination with traditional chemotherapy drugs like temozolomide and cisplatin .

Case Study 2: Pharmacokinetics and Safety Profile

The pharmacokinetic profile of the compound was assessed in vivo, showing favorable absorption and distribution characteristics. It was well-tolerated at therapeutic doses without significant adverse effects reported during the initial phases of clinical trials .

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